molecular formula C7H7I2NO B13469780 2,6-Diiodo-3,5-dimethylpyridine-1-oxide

2,6-Diiodo-3,5-dimethylpyridine-1-oxide

Cat. No.: B13469780
M. Wt: 374.95 g/mol
InChI Key: JRKRZHLMIKMPJV-UHFFFAOYSA-N
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Description

2,6-Diiodo-3,5-dimethylpyridine-1-oxide is a halogenated pyridine derivative This compound is characterized by the presence of two iodine atoms at the 2 and 6 positions, and two methyl groups at the 3 and 5 positions on the pyridine ring, with an oxide group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diiodo-3,5-dimethylpyridine-1-oxide typically involves the iodination of 3,5-dimethylpyridine-1-oxide. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to achieve selective iodination at the 2 and 6 positions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Diiodo-3,5-dimethylpyridine-1-oxide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Coupling: Palladium catalysts are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,6-Diiodo-3,5-dimethylpyridine-1-oxide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-diiodo-3,5-dimethylpyridine-1-oxide involves its interaction with molecular targets through its iodine atoms and the pyridine ring. The compound can act as an electrophile, participating in various chemical reactions that modify biological molecules. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-3,5-dimethylpyridine: Similar structure but with bromine atoms instead of iodine.

    2,6-Diiodo-3,5-dimethoxypyridine: Contains methoxy groups instead of methyl groups.

    2,6-Diiodo-3-methoxypyridine: Similar but with only one methoxy group

Uniqueness

2,6-Diiodo-3,5-dimethylpyridine-1-oxide is unique due to the presence of both iodine atoms and the oxide group, which confer distinct reactivity and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C7H7I2NO

Molecular Weight

374.95 g/mol

IUPAC Name

2,6-diiodo-3,5-dimethyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C7H7I2NO/c1-4-3-5(2)7(9)10(11)6(4)8/h3H,1-2H3

InChI Key

JRKRZHLMIKMPJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C([N+](=C1I)[O-])I)C

Origin of Product

United States

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